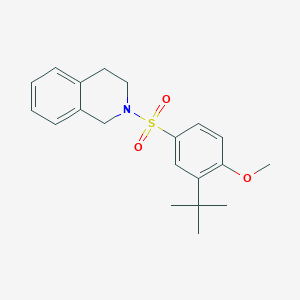

2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core fused with a sulfonyl-substituted aryl group. The tert-butyl and methoxy substituents at the 3- and 4-positions of the phenylsulfonyl moiety distinguish it from other derivatives. These groups confer steric bulk and electron-donating effects, which may influence its physicochemical properties, reactivity, and biological interactions .

Properties

IUPAC Name |

2-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-20(2,3)18-13-17(9-10-19(18)24-4)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWQRYASCFENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents. Compounds similar to 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the sulfonamide group can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

1.2. Neurological Applications

The compound is being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structure allows it to interact with neurotransmitter systems, potentially inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . In silico studies suggest that such compounds may enhance cognitive function by modulating cholinergic signaling pathways.

2.1. In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various targets:

| Target | IC50 Value (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 2.7 | Inhibition leading to increased acetylcholine levels |

| Cancer Cell Lines (e.g., HeLa) | 5.0 | Significant cytotoxicity observed |

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting both cancer and neurological disorders.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The pathway often includes:

- Formation of the tetrahydroisoquinoline core via cyclization reactions.

- Introduction of the sulfonamide group through electrophilic substitution.

- Final modifications to enhance solubility and bioavailability.

4.1. Alzheimer’s Disease Research

A study published in a peer-reviewed journal explored a series of tetrahydroisoquinoline derivatives for their potential as acetylcholinesterase inhibitors. The compound exhibited promising results in enhancing cognitive functions in animal models of Alzheimer's disease .

4.2. Anticancer Investigations

Another study focused on the anticancer properties of similar compounds demonstrated that they could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific role of the sulfonamide moiety was crucial in enhancing these effects.

Mechanism of Action

The mechanism of action of 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl-Aryl Group

The sulfonyl-linked aryl group is a critical structural determinant. Below is a comparative analysis of substituent effects:

Key Observations :

Physicochemical Properties

- Solubility : Bulky tert-butyl and methoxy groups likely reduce aqueous solubility compared to fluoro or methylsulfonyl analogs .

Biological Activity

2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound notable for its unique structure that combines a sulfonyl group with a tetrahydroisoquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurodegenerative diseases and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H26N2O4S

- CAS Number : 873670-96-3

- Key Functional Groups : Sulfonyl group, Tetrahydroisoquinoline moiety

The presence of the sulfonyl group is significant as it can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neuroprotective mechanisms.

Therapeutic Potential

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities including:

- Neuroprotection : Compounds similar to this one have shown promise in reducing amyloid-beta toxicity associated with Alzheimer's disease (AD) models. In Drosophila models of AD, certain analogs have been reported to rescue phenotypes associated with Aβ42 toxicity and extend lifespan .

- Antimicrobial Activity : Isoquinoline derivatives have been explored for their effects against various pathogens, indicating potential applications in treating infectious diseases .

- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

- Neuroprotective Studies : In a study focusing on the effects of tetrahydroisoquinoline derivatives on Alzheimer's pathology, compounds were shown to significantly reduce Aβ42-induced toxicity in model organisms. This highlights their potential as therapeutic agents for neurodegenerative diseases .

- Synthetic Pathways and Activity Correlation : Research has explored the structure-activity relationship (SAR) of tetrahydroisoquinoline analogs. Modifications in the sulfonyl group and other substituents were correlated with increased biological activity against specific targets, suggesting that careful structural modifications can enhance efficacy .

- Antimicrobial Testing : Various tetrahydroisoquinoline compounds have been tested for antimicrobial properties. Results indicated significant inhibition of bacterial growth in several strains, making these compounds candidates for further development as antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Type | Similarity | Unique Features |

|---|---|---|

| Sulfonimidates | Share sulfonyl group | Varying reactivity profiles |

| Indole Derivatives | Similar heterocyclic structure | Different biological activity profiles |

| Other Tetrahydroisoquinolines | Common core structure | Unique substituents lead to distinct activities |

The uniqueness of this compound lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : React the tetrahydroisoquinoline core with the sulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

- Optimization : Control reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to tetrahydroisoquinoline) to improve yield.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

- NMR Spectroscopy : H and C NMR confirm the sulfonyl group integration (δ ~3.5–4.0 ppm for CHSO) and tert-butyl/methoxy substituents .

- X-ray Crystallography : Resolve stereochemistry and verify the sulfonyl-tetrahydroisoquinoline linkage (e.g., bond angles and torsion parameters) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 418.15 for CHNOS) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or substitution of tert-butyl with other alkyl groups) to assess impact on bioactivity .

- Functional Assays : Test analogs in in vitro models for neurotoxicity (neuronal cell viability assays) or antitumor activity (IC determination in cancer cell lines) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like γ-secretase (linked to neurotoxicity) or topoisomerase II (antitumor target) .

Q. How should researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

- Data Validation : Replicate assays under standardized conditions (e.g., cell line provenance, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .

- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify unique pathways affected by the compound vs. analogs .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to contextualize results .

Q. What experimental strategies can mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry : Transition from batch to flow chemistry for sulfonylation steps to enhance reproducibility and reduce reaction time .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., desulfonylated byproducts) during scale-up .

- Crystallization Optimization : Employ anti-solvent crystallization (e.g., adding hexane to DMSO solution) to improve purity >98% .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and how can this be tested?

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess susceptibility to cytochrome P450-mediated oxidation .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P) and predict oral bioavailability .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify binding to albumin/globulins, which affects free drug concentration .

Q. What are the best practices for validating this compound’s selectivity in target-binding assays?

- Counter-Screening : Test against related enzymes/receptors (e.g., compare inhibition of topoisomerase IIα vs. IIβ) to rule off-target effects .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

- CRISPR Knockout Models : Use gene-edited cell lines (e.g., TOP2A-KO) to verify dependency on specific targets for activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.